molecular formula C9H14O2 B14664093 But-3-en-1-yl cyclobutanecarboxylate CAS No. 42392-32-5

But-3-en-1-yl cyclobutanecarboxylate

Cat. No.: B14664093
CAS No.: 42392-32-5
M. Wt: 154.21 g/mol
InChI Key: PLKZGVGTBFNIHE-UHFFFAOYSA-N
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Description

But-3-en-1-yl cyclobutanecarboxylate is an organic compound that features a cyclobutane ring attached to a carboxylate ester group and a butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-1-yl cyclobutanecarboxylate typically involves the esterification of cyclobutanecarboxylic acid with but-3-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-yl cyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

But-3-en-1-yl cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-3-en-1-yl cyclobutanecarboxylate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of cyclobutanecarboxylic acid and but-3-en-1-ol. The cyclobutane ring can undergo ring-opening reactions under certain conditions, which can further participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: Shares the cyclobutane ring and carboxyl group but lacks the butenyl ester group.

    But-3-en-1-yl acetate: Contains the butenyl group and ester functionality but lacks the cyclobutane ring.

Uniqueness

But-3-en-1-yl cyclobutanecarboxylate is unique due to the combination of the cyclobutane ring and the butenyl ester group

Properties

CAS No.

42392-32-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

but-3-enyl cyclobutanecarboxylate

InChI

InChI=1S/C9H14O2/c1-2-3-7-11-9(10)8-5-4-6-8/h2,8H,1,3-7H2

InChI Key

PLKZGVGTBFNIHE-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC(=O)C1CCC1

Origin of Product

United States

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